molecular formula C31H17N B14428394 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile CAS No. 80034-26-0

9,10-Bis(phenylethynyl)anthracene-2-carbonitrile

Cat. No.: B14428394
CAS No.: 80034-26-0
M. Wt: 403.5 g/mol
InChI Key: HKJBIEPIVLEILG-UHFFFAOYSA-N
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Description

9,10-Bis(phenylethynyl)anthracene-2-carbonitrile: is an aromatic hydrocarbon with a complex structure that includes anthracene, phenylethynyl, and carbonitrile groups. This compound is known for its strong fluorescence and is used in various scientific and industrial applications, particularly in the fields of organic electronics and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile typically involves the following steps:

    Starting Materials: Anthracene, phenylacetylene, and a suitable nitrile source.

    Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reactions.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenylethynyl groups can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Aminoanthracene derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Scientific Research Applications

Chemistry:

    Fluorescent Probes: Used as fluorescent probes in various analytical techniques due to its strong fluorescence.

    Organic Semiconductors: Employed as a dopant in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Biology:

    Bioimaging: Utilized in bioimaging applications to visualize cellular structures and processes.

Medicine:

    Drug Delivery: Investigated for use in drug delivery systems due to its ability to interact with biological molecules.

Industry:

    Lightsticks: Used in lightsticks as a chemiluminescent fluorophore to produce green light.

    Photovoltaics: Applied in the development of photovoltaic cells for solar energy conversion.

Mechanism of Action

The mechanism of action of 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile is primarily based on its ability to absorb and emit light. The compound’s polycyclic aromatic structure allows it to absorb photons and transition to an excited state. Upon returning to the ground state, it emits light, a process known as fluorescence. This property is exploited in various applications, including bioimaging and organic electronics.

Comparison with Similar Compounds

    9,10-Diphenylanthracene: Another fluorescent compound with similar applications in organic electronics and bioimaging.

    5,12-Bis(phenylethynyl)naphthacene: Used in lightsticks and OLEDs, similar to 9,10-Bis(phenylethynyl)anthracene-2-carbonitrile.

    2-Chloro-9,10-bis(phenylethynyl)anthracene: Emits green light and is used in low-intensity lightsticks.

Uniqueness:

    Fluorescence Efficiency: this compound exhibits high quantum efficiency, making it highly effective as a fluorescent probe.

    Versatility: The presence of the carbonitrile group adds versatility to its chemical reactivity, allowing for a broader range of applications compared to similar compounds.

Properties

CAS No.

80034-26-0

Molecular Formula

C31H17N

Molecular Weight

403.5 g/mol

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene-2-carbonitrile

InChI

InChI=1S/C31H17N/c32-22-25-17-20-30-28(18-15-23-9-3-1-4-10-23)26-13-7-8-14-27(26)29(31(30)21-25)19-16-24-11-5-2-6-12-24/h1-14,17,20-21H

InChI Key

HKJBIEPIVLEILG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)C#N

Origin of Product

United States

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